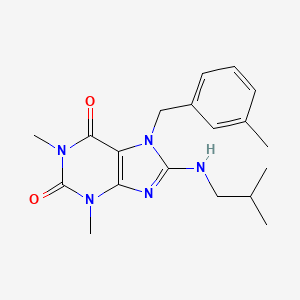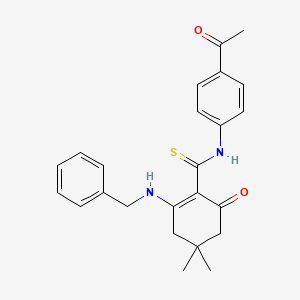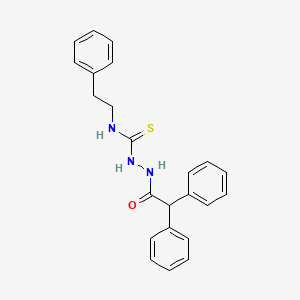![molecular formula C16H10N4O3S B10863803 2-[(4,5-dicyano-2-nitrophenyl)sulfanyl]-N-phenylacetamide](/img/structure/B10863803.png)
2-[(4,5-dicyano-2-nitrophenyl)sulfanyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,5-Dicyano-2-nitrophenyl)sulfanyl]-N~1~-phenylacetamide is a complex organic compound characterized by the presence of a dicyano-nitrophenyl group attached to a sulfanyl moiety, which is further connected to a phenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-dicyano-2-nitrophenyl)sulfanyl]-N~1~-phenylacetamide typically involves multiple steps, starting with the preparation of the dicyano-nitrophenyl intermediate. This intermediate can be synthesized through the nitration of a suitable phenyl precursor, followed by the introduction of cyano groups via a cyanation reaction. The sulfanyl group is then introduced through a thiolation reaction, and finally, the phenylacetamide moiety is attached via an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Dicyano-2-nitrophenyl)sulfanyl]-N~1~-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-[(4,5-Dicyano-2-nitrophenyl)sulfanyl]-N~1~-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 2-[(4,5-dicyano-2-nitrophenyl)sulfanyl]-N~1~-phenylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
4,5-Dicyano-1,2,3-triazole: A compound with a similar dicyano-nitrophenyl structure but different functional groups.
2,4-Dinitrophenol: Another nitrophenyl compound with distinct properties and applications.
(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane: A related compound with a similar sulfanyl group but different substituents.
Uniqueness
2-[(4,5-Dicyano-2-nitrophenyl)sulfanyl]-N~1~-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dicyano-nitrophenyl structure, combined with the sulfanyl and phenylacetamide moieties, makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C16H10N4O3S |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-(4,5-dicyano-2-nitrophenyl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C16H10N4O3S/c17-8-11-6-14(20(22)23)15(7-12(11)9-18)24-10-16(21)19-13-4-2-1-3-5-13/h1-7H,10H2,(H,19,21) |
InChI Key |
QPBNXPNGEBDPCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5-dimethoxybenzoate](/img/structure/B10863729.png)

![methyl 2-[({(E)-(benzylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}carbamothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B10863731.png)

![2-[7-(5-Bromo-2-pyridyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol](/img/structure/B10863746.png)
![N-(4-methoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10863747.png)
![2-[2-(2-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B10863752.png)
![3-[3-(diethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10863754.png)
![2-methoxy-4-{(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-2-yl}phenol](/img/structure/B10863758.png)

![2-[(3,4-dichlorophenyl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B10863768.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10863769.png)
![5,6-dimethyl-7-(6-methylpyridin-2-yl)-3-(pyridin-3-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10863777.png)
![N-(2,4-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10863788.png)
